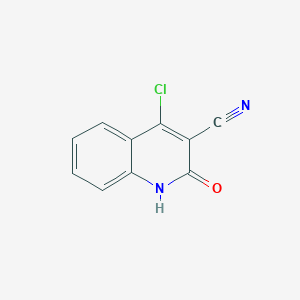
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Übersicht
Beschreibung
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2O . It has a molecular weight of 204.62 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been investigated in several studies . For instance, one study reported the condensation of hydrazine, N-methylhydrazine, and N-phenylhydrazine with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives . This resulted in the formation of new antioxidant pyrazolo[4,3-c]quinolin-3,4-diones .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5ClN2O/c11-9-6-3-1-2-4-8(6)13-10(14)7(9)5-12/h1-4H, (H,13,14) . This indicates the connectivity and hydrogen count of the molecule’s atoms.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can lead to various products depending on the reaction conditions . For example, the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluene-sulfonylhydrazide in anhydrous solvents in the presence of triethylamine results in the tosylation of position 4 of the quinolone .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 204.61 and a molecular formula of C10H5ClN2O . The compound has a LogP value of 2.46548, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Optoelectronic and Nonlinear Properties : A study by Irfan et al. (2020) examined the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including compounds similar to 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Their research indicates these compounds could be efficient multifunctional materials for optoelectronic applications due to their favorable hole transport tendency and absorption wavelengths (Irfan et al., 2020).
Proton Transfer Reactions : Alghanmi et al. (2012) explored the proton transfer reactions of a similar compound, 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-carbonitrile, with different amines. This study highlights the potential of these compounds in developing spectro-photometric methods for chemical analysis (Alghanmi et al., 2012).
Nitrile Moiety Hydrolysis : Basafa et al. (2021) investigated the hydrolysis of the nitrile moiety in a related compound, 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Their findings offer insights into the chemical behavior and stability of such compounds, which is crucial for their application in various chemical processes (Basafa et al., 2021).
Synthesis and Chemical Reactions : Mekheimer et al. (2019) provided a comprehensive review of the synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives. This study is significant for understanding the diverse synthetic applications and the production of biologically active compounds (Mekheimer et al., 2019).
Corrosion Inhibition : Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition performances of novel quinoline derivatives, including 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile. Their research suggests these compounds can be effective as corrosion inhibitors for metals, which is vital in industrial applications (Erdoğan et al., 2017).
Wirkmechanismus
Target of Action
A related compound, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, has been reported to inhibit nad(p)h: quinone oxidoreductase 1 , suggesting that 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile may have similar targets.
Mode of Action
Based on its structural similarity to other quinoline derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
The future directions for the study and application of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its derivatives could involve further exploration of their biological activities and potential uses in medicinal chemistry. For instance, their potential as inhibitors of acetylcholinesterase enzyme (AChE) could be further investigated for the treatment of Alzheimer’s disease . Additionally, new synthetic approaches could be developed to improve the yield and efficiency of their synthesis .
Biochemische Analyse
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes and proteins
Cellular Effects
Quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile in animal models
Eigenschaften
IUPAC Name |
4-chloro-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-9-6-3-1-2-4-8(6)13-10(14)7(9)5-12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMUCZTOBYSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680210-85-9 | |
| Record name | 4-Chloro-1,2-dihydro-2-oxoquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
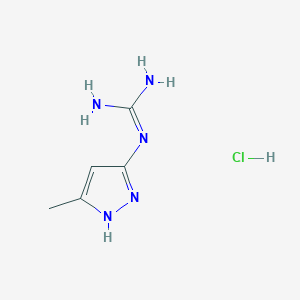



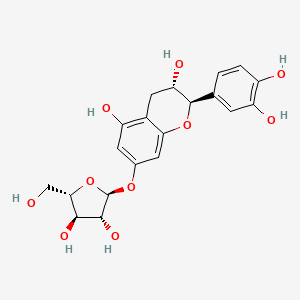
![3-[3-(1,1-Difluoroethyl)-1-bicyclo[1.1.1]pentanyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2808278.png)
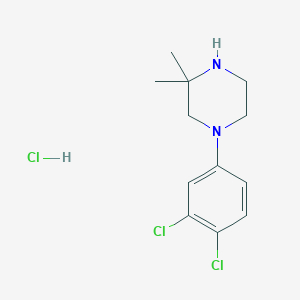
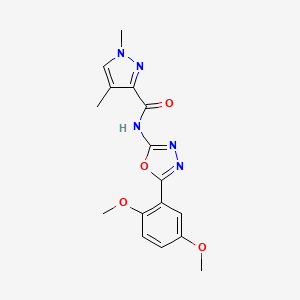
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2808283.png)
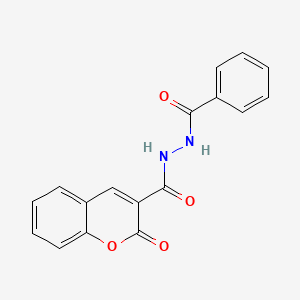
![(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2808286.png)
![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2808288.png)

![5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2808292.png)
